Epibatidine

概述

描述

艾比替丁是一种强效生物碱,1974 年由 John W. Daly 首次从厄瓜多尔蛙 Epipedobates anthonyi 的皮肤中分离出来。这种化合物以其强大的镇痛特性而闻名,其效力明显强于吗啡。 艾比替丁的结构在 1992 年被完全阐明,揭示了一个氯化吡啶部分与一个 7-氮杂双环 [2.2.1]庚烷结构相连 .

作用机制

艾比替丁通过与烟碱型和毒蕈碱型乙酰胆碱受体相互作用发挥其作用。 它在这些受体处充当激动剂,导致疼痛感觉和运动控制的传递 。 该化合物对 nAChRs 的高亲和力,特别是 α4β2 亚型,是其强大镇痛作用的原因 。 它与这些受体的相互作用也导致其毒性,在较高剂量下会导致麻木和瘫痪 .

生化分析

Biochemical Properties

Epibatidine plays a crucial role in biochemical reactions by interacting with nicotinic acetylcholine receptors and muscarinic acetylcholine receptors. These receptors are integral to the transmission of nerve signals. This compound binds to the alpha-4 beta-2 subtype of nicotinic receptors with high affinity, which is believed to be responsible for its analgesic effects . Additionally, this compound interacts with muscarinic acetylcholine receptors, contributing to its overall pharmacological profile . The nature of these interactions involves the binding of this compound to the receptor sites, which modulates the receptor’s activity and influences downstream signaling pathways.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound binding to nicotinic acetylcholine receptors leads to the opening of ion channels, allowing the influx of sodium and calcium ions. This depolarizes the cell membrane and propagates nerve signals . This compound also affects cell signaling pathways by modulating the activity of these receptors, which can influence gene expression and cellular metabolism. The compound’s interaction with muscarinic acetylcholine receptors can lead to changes in intracellular calcium levels, further impacting cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to nicotinic and muscarinic acetylcholine receptors. At the molecular level, this compound acts as an agonist for these receptors, mimicking the action of acetylcholine. By binding to the receptor sites, this compound induces a conformational change that opens the ion channels, allowing ion flow across the cell membrane . This action results in the depolarization of the neuron and the propagation of nerve impulses. Additionally, this compound’s binding to muscarinic receptors can activate G-protein coupled signaling pathways, leading to various cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under controlled conditions, but its potency can decrease with prolonged exposure to light and air. Studies have shown that this compound can maintain its activity for extended periods when stored properly . Long-term exposure to this compound in in vitro studies has demonstrated sustained receptor activation, which can lead to receptor desensitization and downregulation . In vivo studies have indicated that repeated administration of this compound can result in tolerance, reducing its effectiveness over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound primarily affects nicotinic acetylcholine receptors, producing analgesic effects without significant toxicity . At higher doses, this compound can bind to muscarinic receptors, leading to adverse effects such as muscle paralysis and respiratory failure . The therapeutic window for this compound is narrow, with the effective dose being close to the lethal dose . Studies in animal models have shown that careful dosage management is crucial to harnessing the analgesic properties of this compound while minimizing its toxic effects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The metabolic pathways of this compound involve hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic processes are essential for the detoxification and elimination of this compound, ensuring that it does not accumulate to toxic levels . The interaction of this compound with metabolic enzymes can also influence its pharmacokinetics and overall bioavailability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can cross the blood-brain barrier, allowing it to exert its effects on central nervous system receptors . The compound is also distributed to peripheral tissues, where it interacts with nicotinic and muscarinic receptors. Transporters and binding proteins play a role in the cellular uptake and distribution of this compound, influencing its localization and accumulation within specific tissues . The distribution of this compound is critical for its pharmacological activity and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target receptors. The compound localizes to the cell membrane, where nicotinic and muscarinic acetylcholine receptors are situated . This localization is crucial for its activity, as it allows this compound to interact directly with its receptor targets. Additionally, this compound may undergo post-translational modifications that influence its targeting and function within specific cellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

准备方法

合成路线和反应条件: 艾比替丁可以通过多种方法合成。 一种值得注意的方法包括化学酶促形式合成,其中包括使用假单胞菌 putida UV4 对溴苯进行酶促顺式二羟基化,然后经过几个步骤才能获得最终产物 。 另一种方法涉及手性烯丙基的非对称去对称化、非对称质子化和狄尔斯-阿尔德反应 .

工业生产方法: 由于其复杂的结构和对高立体选择性的需求,艾比替丁的工业生产具有挑战性。 已经开发出制备规模方法,可以以合理的效率产生内型和外型异构体 .

化学反应分析

反应类型: 艾比替丁会发生各种化学反应,包括氧化、还原和取代。这些反应对于修饰其结构和增强其药理特性至关重要。

常用试剂和条件: 用于艾比替丁合成和修饰的常用试剂包括钯催化剂、手性助剂和各种有机溶剂。 反应条件通常需要控制温度和压力以确保高产率和选择性 .

主要产物: 这些反应形成的主要产物通常是具有修饰的药理学特征的艾比替丁类似物。 这些类似物正在研究其潜在的治疗应用和降低的毒性 .

科学研究应用

艾比替丁已被广泛研究,用于各种领域:

化学: 在化学方面,艾比替丁作为一种模型化合物,用于研究复杂生物碱的合成和开发新的合成方法 .

生物学: 在生物学研究中,艾比替丁用于研究烟碱型乙酰胆碱受体 (nAChRs) 的功能,这些受体在神经传递中起着至关重要的作用 .

医学: 艾比替丁的强大镇痛特性使其成为疼痛管理研究的关注对象。但其高毒性限制了其治疗应用。 研究人员正在开发具有改善安全性特征的合成类似物 .

工业: 在制药行业,艾比替丁及其类似物被探索用于开发新型镇痛药物。 该化合物独特的结构和作用机制为药物开发提供了宝贵的见解 .

相似化合物的比较

艾比替丁因其高效力和特定的受体相互作用而独一无二。类似的化合物包括:

ABT-594: 艾比替丁的一种合成类似物,具有改善的安全性 and 选择性.

ABT-418: 另一个具有潜在治疗应用的类似物.

尼古丁: 具有类似的作用机制,但效力较低.

这些化合物突出了艾比替丁类似物在开发具有更好安全性特征的新型镇痛药物方面的潜力。

属性

IUPAC Name |

2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPRAJRHRHZCQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861409 | |

| Record name | 2-(6-Chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

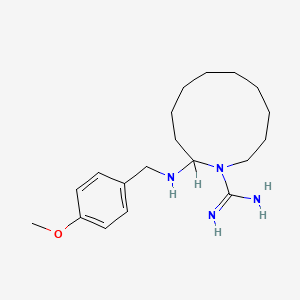

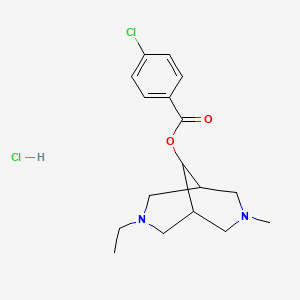

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-morpholin-4-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1211495.png)

![1,5-Diazabicyclo[3.3.1]nonane](/img/structure/B1211506.png)